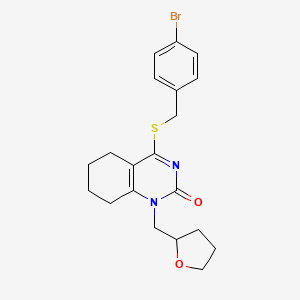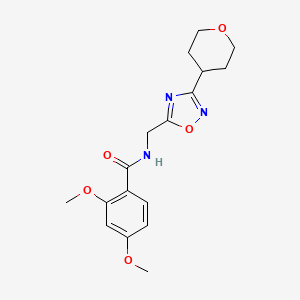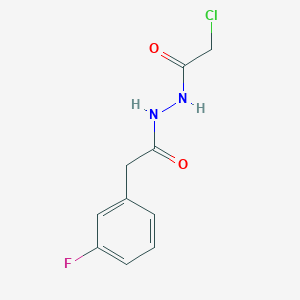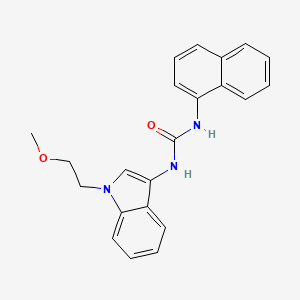![molecular formula C16H19NOS B2494256 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone CAS No. 2309217-52-3](/img/structure/B2494256.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone" is part of a broader class of chemicals studied for their unique chemical structures and potential biological activities. This molecule, like others in its class, has been synthesized and characterized through various chemical methods, highlighting its significance in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that yield complex bicyclic structures. For instance, compounds within the azabicyclo[3.2.1]octane family have been synthesized through efficient routes from precursor molecules like pyroglutamic acid, involving amide activation and reduction-cyclization of nitroenamine intermediates (Singh et al., 2007). These methods highlight the intricate steps required to construct the bicyclic framework characteristic of this compound class.
Molecular Structure Analysis
The molecular structure of compounds in this category has been extensively studied using techniques like NMR spectroscopy and X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecules, providing insights into their conformation and stereochemistry. For example, crystal structure analysis of related compounds has shown intermolecular hydrogen bonds and specific configurations that stabilize their structures (Wu et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds often involve functional group transformations and interactions with nucleophilic reagents, leading to a variety of derivatives with distinct chemical properties. Studies have explored reactions like the Horner-Emmons olefination and conjugate additions, facilitating the synthesis of disubstituted azabicyclo[3.2.1]octanes (Callis et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The crystalline structure, in particular, provides valuable information about the molecule's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activities, are essential aspects of these compounds. Research has shown that some derivatives exhibit significant herbicidal and insecticidal activities, indicating their potential utility in various applications (Wang et al., 2015).
Mecanismo De Acción
Target of Action
The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target sites, preventing the binding of endogenous ligands and thereby modulating the activity of the target .
Biochemical Pathways
Tropane alkaloids are known to affect several biochemical pathways, particularly those involving neurotransmitters such as acetylcholine and dopamine .
Propiedades
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-8-13-6-7-14(9-11)17(13)16(18)12-4-3-5-15(10-12)19-2/h3-5,10,13-14H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGWVYLZJHLKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)


![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)



![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)
